Cas no 2884-51-7 (21-O-Acetyl Dexamethasone 9,11-Epoxide)

21-O-Acetyl Dexamethasone 9,11-Epoxide is a chemically modified derivative of dexamethasone, featuring an acetyl group at the 21-position and an epoxide bridge between the 9,11-positions. This structural modification enhances its stability and alters its reactivity profile, making it a valuable intermediate in steroid synthesis and pharmaceutical research. The compound is particularly useful for studying glucocorticoid receptor interactions and metabolic pathways due to its distinct functional groups. Its well-defined structure ensures reproducibility in experimental applications, while the epoxide moiety offers potential for further chemical derivatization. Suitable for controlled laboratory use, it serves as a precise tool for advancing steroid chemistry and drug development.
21-O-Acetyl Dexamethasone 9,11-Epoxide structure
2884-51-7 structure
Product Name:21-O-Acetyl Dexamethasone 9,11-Epoxide
CAS No:2884-51-7
MF:C24H30O6
MW:414.491407871246
CID:1059796
PubChem ID:11026076
Update Time:2025-05-19

21-O-Acetyl Dexamethasone 9,11-Epoxide Chemical and Physical Properties

Names and Identifiers

    • 21-O-Acetyl Dexamethasone 9,11-Epoxide
    • A)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione
    • A,11
    • A,16
    • (9beta,11beta,16alpha)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione
    • DTXSID50452378
    • 9,11beta-Epoxy-17-hydroxy-16alpha-methyl-3,20-dioxo-9beta-pregna-1,4-dien-21-yl Acetate
    • DEXAMETHASONE ACETATE IMPURITY F [EP IMPURITY]
    • PREGNA-1,4-DIENE-3,20-DIONE, 21-(ACETYLOXY)-9,11-EPOXY-17-HYDROXY-16-METHYL-, (9.BETA.,11.BETA.,16.ALPHA.)-
    • SCHEMBL5707991
    • (9.BETA.,11.BETA.,16.ALPHA.)-21-(ACETYLOXY)-9,11-EPOXY-17-HYDROXY-16-METHYLPREGNA-1,4-DIENE-3,20-DIONE
    • 2884-51-7
    • Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9,11-epoxy-17-hydroxy-16-methyl-, (9beta,11beta,16alpha)-
    • UNII-SS5E88DK7N
    • SS5E88DK7N
    • [2-[(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate
    • Dexamethasone acetate impurity F [EP]
    • Inchi: 1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,28)19(27)12-29-14(2)25/h7-8,10,13,17-18,20,28H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21+,22+,23+,24-/m1/s1
    • InChI Key: MONKXVNQUJNHLQ-WMHQAVGRSA-N
    • SMILES: O1[C@H]2C[C@]3(C)[C@@](C(COC(C)=O)=O)([C@H](C)C[C@H]3[C@@H]3CCC4=CC(C=C[C@]4(C)[C@@]132)=O)O

Computed Properties

  • Exact Mass: 414.20400
  • Monoisotopic Mass: 414.20423867g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 919
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 93.2Ų

Experimental Properties

  • PSA: 93.20000
  • LogP: 2.53490

21-O-Acetyl Dexamethasone 9,11-Epoxide Security Information

21-O-Acetyl Dexamethasone 9,11-Epoxide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A168495-10mg
21-O-Acetyl Dexamethasone 9,11-Epoxide
2884-51-7
10mg
$ 150.00 2023-09-09
TRC
A168495-25mg
21-O-Acetyl Dexamethasone 9,11-Epoxide
2884-51-7
25mg
$ 293.00 2023-04-19
TRC
A168495-50mg
21-O-Acetyl Dexamethasone 9,11-Epoxide
2884-51-7
50mg
$ 540.00 2023-04-19
TRC
A168495-100mg
21-O-Acetyl Dexamethasone 9,11-Epoxide
2884-51-7
100mg
$ 982.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-481337-1 mg
21-O-Acetyl Dexamethasone-d5 9,11-Epoxide,
2884-51-7
1mg
¥2,708.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-480966-100 mg
21-O-Acetyl Dexamethasone 9,11-Epoxide,
2884-51-7
100MG
¥2,858.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-481337-1mg
21-O-Acetyl Dexamethasone-d5 9,11-Epoxide,
2884-51-7
1mg
¥2708.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-480966-100mg
21-O-Acetyl Dexamethasone 9,11-Epoxide,
2884-51-7
100mg
¥2858.00 2023-09-05
A2B Chem LLC
AF63453-250mg
21-O-Acetyl DexaMethasone 9,11-Epoxide
2884-51-7
250mg
$1175.00 2024-04-20
A2B Chem LLC
AF63453-2.5g
21-O-Acetyl DexaMethasone 9,11-Epoxide
2884-51-7
2.5g
$3425.00 2024-04-20

21-O-Acetyl Dexamethasone 9,11-Epoxide Suppliers

SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
(CAS:2884-51-7)21-O-acetyl dexamethasone 9,11-epoxide
Order Number:0061
Stock Status:in Stock
Quantity:100mg;500mg;1g
Purity:98%min
Pricing Information Last Updated:Thursday, 21 August 2025 16:52
Price ($):
Email:sales@shochem.com

21-O-Acetyl Dexamethasone 9,11-Epoxide Related Literature

Additional information on 21-O-Acetyl Dexamethasone 9,11-Epoxide

Comprehensive Overview of 21-O-Acetyl Dexamethasone 9,11-Epoxide (CAS No. 2884-51-7): Properties, Applications, and Research Insights

21-O-Acetyl Dexamethasone 9,11-Epoxide (CAS No. 2884-51-7) is a synthetic glucocorticoid derivative with a unique molecular structure, combining the acetylated form of dexamethasone with an epoxide functional group at positions 9 and 11. This compound has garnered significant attention in pharmaceutical research due to its potential anti-inflammatory and immunosuppressive properties, which are often compared to its parent compound, dexamethasone. Researchers are particularly interested in its stability, bioavailability, and metabolic pathways, making it a subject of ongoing studies in drug development.

The nomenclature of 21-O-Acetyl Dexamethasone 9,11-Epoxide reflects its chemical modifications: the 21-O-acetyl group enhances lipophilicity, while the 9,11-epoxide ring introduces steric constraints that may influence receptor binding. These features align with current trends in steroid optimization, where scientists aim to improve therapeutic efficacy while minimizing side effects. A growing number of publications explore its role in inflammatory disease models, including rheumatoid arthritis and asthma, addressing common search queries like "dexamethasone derivatives for inflammation" or "epoxide-modified steroids in medicine."

From a synthetic chemistry perspective, CAS No. 2884-51-7 serves as a key intermediate in the production of advanced corticosteroid analogs. Its epoxide ring offers reactivity for further functionalization, a topic frequently discussed in forums on organic synthesis strategies. Recent patents highlight its utility in creating targeted delivery systems, responding to industry demands for precision medicine solutions. This aligns with Google Trends data showing increased searches for "modified steroids for drug delivery" and "glucocorticoid prodrug design."

Analytical characterization of 21-O-Acetyl Dexamethasone 9,11-Epoxide typically involves HPLC, NMR, and mass spectrometry techniques. Laboratories often reference its distinct chromatographic retention time and spectral fingerprints when developing quality control protocols. These methodological details address frequent researcher questions such as "how to identify dexamethasone epoxide derivatives" or "stability testing for acetylated steroids," making this content valuable for both academic and industrial audiences.

Emerging applications in dermatology and ophthalmology formulations have expanded the relevance of this compound. Its enhanced membrane permeability due to acetylation makes it a candidate for topical preparations, coinciding with rising consumer interest in "advanced steroid creams" and "low-irritation anti-inflammatory agents." However, researchers emphasize the need for rigorous pharmacokinetic studies to fully understand its metabolic fate compared to standard dexamethasone preparations.

Environmental and green chemistry considerations are increasingly applied to compounds like 2884-51-7. Recent publications evaluate its biodegradation pathways and potential ecotoxicological impacts, reflecting societal concerns about pharmaceutical pollution. This connects with search trends for "sustainable steroid synthesis" and "environmental fate of synthetic hormones," demonstrating how traditional pharmacochemistry intersects with modern sustainability discourse.

In conclusion, 21-O-Acetyl Dexamethasone 9,11-Epoxide represents a compelling case study in structure-activity relationship optimization. Its dual chemical modifications offer a template for developing next-generation corticosteroids with improved therapeutic indices. As research progresses, this compound continues to provide answers to fundamental questions in steroid pharmacology while inspiring innovative approaches to inflammatory disease management.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
(CAS:2884-51-7)21-O-acetyl dexamethasone 9,11-epoxide
0061
Purity:98%min
Quantity:100mg;500mg;1g
Price ($):Inquiry
Email